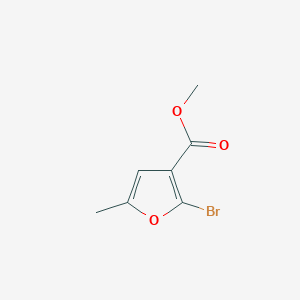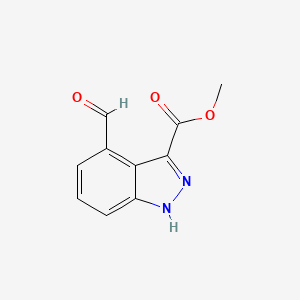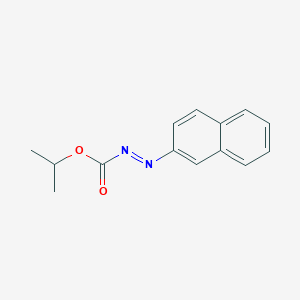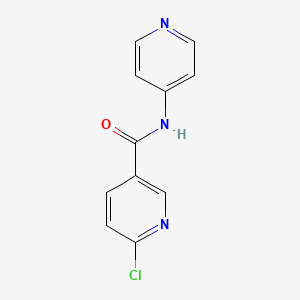![molecular formula C14H26N2O2 B11756721 Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. This structural motif imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction proceeds through a condensation mechanism, resulting in the formation of isomeric products . The reaction is carried out in toluene under reflux conditions for approximately 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The compound reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Acylation Reactions: The spirocyclic pyrazoles derived from the compound can be acylated at the NH nitrogen atom.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Utilized in the formation of spirocyclic pyrazoles.
Acylating Agents: Employed in acylation reactions to modify the NH nitrogen atom.
Major Products Formed
Isomeric Condensation Products: Formed through the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Generated through the reaction with hydrazine hydrate.
N-Acetyl Derivatives: Produced via acylation of spirocyclic pyrazoles.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific binding interactions with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic framework and the presence of an amino group at the 1-position. This structural feature distinguishes it from other similar compounds and imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-amino-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m0/s1 |
Clave InChI |
CKVUVGPTCBYZJW-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2N)CC1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)


![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)


![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)


![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
